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molecular formula C10H11BrO B8402584 1-Allyloxy-3-bromomethyl-benzene

1-Allyloxy-3-bromomethyl-benzene

Cat. No. B8402584
M. Wt: 227.10 g/mol
InChI Key: AMSBGWKLDGSPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486992B2

Procedure details

To a solution of (3-allyloxy-phenyl)-methanol (Tetrahedron, 2000, 56(13), 1873-1882) (1.07 g, 6.49 mmol) in THF (7 mls) at 3° C. was added carbon tetrabromide (2.69 g, 8.11 mmol) then triphenylphosphine (2.13 g, 8.11 mmol) in THF (2 mls). The reaction mixture was stirred at 5° C. for 1 hour. The reaction mixture was filtered and concentrated in vacuo. The residue was washed with pentane to give a yellow solid which was purified by column chromatography on silica gel, eluting with pentane:ethyl acetate, 100:0, to 95:5 to afford the title compound as a pale yellow oil in 24% yield, 350 mg.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
24%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:6]=[C:7]([CH2:11]O)[CH:8]=[CH:9][CH:10]=1)[CH:2]=[CH2:3].C(Br)(Br)(Br)[Br:14].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][Br:14])[CH:6]=1)[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
C(C=C)OC=1C=C(C=CC1)CO
Name
Quantity
2.69 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.13 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The residue was washed with pentane
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with pentane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)OC1=CC(=CC=C1)CBr
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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